molecular formula C10H11NO2 B3031301 4,7-dimethoxy-1H-indole CAS No. 23876-39-3

4,7-dimethoxy-1H-indole

Cat. No. B3031301
CAS RN: 23876-39-3
M. Wt: 177.2 g/mol
InChI Key: OUDGAYDZZUTPPC-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1H-indole is a derivative of the indole compound, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring. The dimethoxy substitution at the 4 and 7 positions indicates the presence of two methoxy groups (-OCH3) attached to the indole framework. Indole derivatives are of significant interest due to their prevalence in natural products and their utility in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. In the first paper, a multi-step synthesis is described for a related compound, 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole, starting from phenylhydrazine hydrochloride and dimethyl (R)-2-(3-oxocyclohexyl)malonate . The process includes a central dehydrogenative reaction to construct the tetracyclic ring system. Although this synthesis does not directly pertain to 4,7-dimethoxy-1H-indole, it provides insight into the complexity of synthesizing substituted indole compounds.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a nitrogen atom within the pyrrole ring, which can participate in various non-covalent interactions. The substitution pattern on the indole ring can significantly influence the compound's physical and chemical properties. For instance, the macrocyclic compounds described in the second paper contain indole and 1,4-dihydropyridine heterocyclic subunits, showcasing the versatility of indole as a substructure for complex molecular architectures .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. The third paper discusses the reaction of 4,6-dimethoxyindole with aryl aldehydes and phosphoryl chloride to yield tetrahydro- and dihydro-indolo[3,2-b]carbazoles . This indicates that substituted indoles can participate in electrophilic aromatic substitution reactions, which are crucial for further functionalization of the indole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 4,7-dimethoxy-1H-indole are influenced by their molecular structure. The presence of methoxy groups can increase the electron density on the indole ring, potentially affecting its reactivity and interaction with other molecules. The first paper also suggests that the synthesized compound could be a good material for non-linear optical applications due to its favorable β tensor properties . This highlights the importance of understanding the physical and chemical properties of indole derivatives for their application in material science.

Scientific Research Applications

Synthesis and Structural Analysis

4,7-Dimethoxy-1H-indole derivatives are gaining interest due to their diverse applications in various fields. Novel indole-based derivatives have been synthesized and characterized by NMR, IR, and UV–Visible techniques, alongside X-ray diffraction (XRD) studies and density functional theory (DFT) analysis. These investigations provide insights into the molecular structure, bond angles, and lengths, enhancing our understanding of their potential in high-tech applications, particularly in nonlinear optical (NLO) properties (Tariq et al., 2020).

Antimicrobial Properties

Research on 4,7-dimethoxyindole derivatives as potential chemotherapeutic agents has revealed their antimicrobial properties. Specifically, some 4,7-disubstituted 3-acylindoles demonstrate activity against certain bacterial strains, highlighting their potential in medical applications. These findings are significant as they suggest a mechanism involving interference with cellular DNA (Malesani et al., 1975).

Antioxidant and Acetylcholinesterase Inhibition Properties

4,6-Dimethoxy-1H-indole-2-carbohydrazides, closely related to 4,7-dimethoxy-1H-indole, show promising antioxidant properties. These compounds have been tested for their effectiveness in various antioxidant assays and for their acetylcholinesterase inhibition capabilities, indicating potential applications in neurodegenerative disease treatment (Bingul et al., 2019).

Chemical Reactivity and Functionalization

Research into the reactivity of 4,7-dimethoxyindole compounds has led to the development of various derivatives through processes like carboxylation, acylation, and dealkylation. These processes have been studied for their potential in creating compounds with antimicrobial activity, showcasing the versatility of 4,7-dimethoxyindole in synthetic chemistry (Malesani et al., 1981).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, 5,6-Dimethoxy-1H-indole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the investigation of novel methods of synthesis has attracted the attention of the chemical community .

properties

IUPAC Name

4,7-dimethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-8-3-4-9(13-2)10-7(8)5-6-11-10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDGAYDZZUTPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333510
Record name 4,7-dimethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethoxy-1H-indole

CAS RN

23876-39-3
Record name 4,7-dimethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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